1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Description
1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring via a sulfonyl group. The azetidine moiety is further substituted with a 4'-methoxy-[1,1'-biphenyl]-4-yl group. Pyrrolidine-2,5-dione derivatives are known for their roles in chiral catalysis and bioactive molecule synthesis, as highlighted in crystallographic studies of related compounds . The biphenyl sulfonyl group may enhance binding affinity to biological targets, while the methoxy substituent could modulate electronic and hydrophobic properties .
Properties
IUPAC Name |
1-[1-[4-(4-methoxyphenyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-27-17-6-2-14(3-7-17)15-4-8-18(9-5-15)28(25,26)21-12-16(13-21)22-19(23)10-11-20(22)24/h2-9,16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKGJWNZIKBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction to form the biphenyl structure . This is followed by the introduction of the sulfonyl group through sulfonation reactions. The azetidine ring is then formed via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the subsequent steps.
Chemical Reactions Analysis
Types of Reactions
1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The biphenyl moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
- Core Structure : All compounds share the pyrrolidine-2,5-dione core, which is critical for hydrogen bonding and conformational rigidity .
- Azetidine vs. Other Linkers : The target compound and –10 utilize azetidine as a linker, offering a compact four-membered ring that may enhance metabolic stability compared to larger heterocycles (e.g., piperazine in ) .
Pharmacological Potential:
- The target compound’s structural similarity to Baricitinib ()—a JAK1/2 inhibitor—suggests possible applications in inflammatory diseases. However, the absence of a pyrazolyl-pyrrolopyrimidine moiety in the target compound may limit direct JAK inhibition .
- Compounds with sulfonyl-azetidine motifs (e.g., ) have been explored for kinase inhibition, implying that the target compound could be optimized for similar pathways .
Research Findings and Trends
- Trend 1 : Sulfonyl-azetidine-pyrrolidine-dione hybrids are emerging as scaffolds for protease and kinase inhibitors due to their balanced hydrophobicity and hydrogen-bonding capacity .
- Trend 2 : Methoxy and halogen substituents on aromatic rings (e.g., 4'-methoxy in the target compound, 2-fluoro in ) are strategically used to fine-tune pharmacokinetic properties .
- Gap: Limited data exist on the target compound’s biological activity. Future studies should focus on in vitro assays against therapeutic targets like proteases or kinases.
Biological Activity
The compound 1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a small molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 461 g/mol. The structure features a biphenyl moiety substituted with a methoxy group and a sulfonamide functional group, which are known to influence biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Modulation of Cellular Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, potentially leading to increased cytotoxicity in cancer cells.
Biological Activity Data
The biological activity of this compound can be summarized in the following table, highlighting its effects on various cancer cell lines:
Case Studies and Research Findings
- Oxidative Phosphorylation Inhibition : A study reported that similar compounds effectively inhibited oxidative phosphorylation (OXPHOS), leading to significant cytotoxicity in pancreatic cancer models. The lead compound demonstrated an IC50 value indicating potent inhibition of ATP production under conditions that forced reliance on OXPHOS metabolism .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the biphenyl and sulfonamide groups could enhance potency against specific cancer types. For instance, variations in substituents on the biphenyl ring significantly affected the compound's ability to inhibit cell growth .
- Tolerability and Side Effects : In preclinical trials, compounds similar to this one showed low-grade side effects such as nausea and fatigue, suggesting a favorable safety profile for further clinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
